RG7713

Vasopressin Receptor Selectivity Off-Target

RG7713, also known as RO5028442, is a synthetic small molecule (C25H28ClN3O2; MW 437.96) that functions as a potent and selective antagonist of the vasopressin 1a (V1a) receptor. It is characterized as a brain-penetrant compound, specifically designed for the investigation of central nervous system disorders.

Molecular Formula C25H28ClN3O2
Molecular Weight 438.0 g/mol
CAS No. 920022-47-5
Cat. No. B610457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7713
CAS920022-47-5
SynonymsRG7713;  RG 7713;  RG-7713;  RO5028442;  RO 5028442;  RO-5028442
Molecular FormulaC25H28ClN3O2
Molecular Weight438.0 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4
InChIInChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3
InChIKeyQZXVLRCMAHJVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RG7713 (RO5028442) CAS 920022-47-5: Technical Specifications and Pharmacological Profile for Research Procurement


RG7713, also known as RO5028442, is a synthetic small molecule (C25H28ClN3O2; MW 437.96) that functions as a potent and selective antagonist of the vasopressin 1a (V1a) receptor [1]. It is characterized as a brain-penetrant compound, specifically designed for the investigation of central nervous system disorders [2]. The compound has been utilized in clinical trials for autism spectrum disorder (ASD) and is primarily supplied as a high-purity research tool for probing V1a signaling pathways and ASD-relevant neural circuits .

RG7713 vs. Generic V1a Antagonists: Critical Differentiators in CNS Selectivity and Clinical Validation


The class of vasopressin V1a receptor antagonists is not uniform; direct substitution of RG7713 with other in-class compounds is scientifically unsound. Critical differentiators include its validated brain penetration [1], an exceptionally high selectivity window (>30,000-fold for V1a over V2 receptors and broad selectivity over 120 other targets) [2], and a unique dataset from a human proof-of-mechanism study in ASD that provides behavioral and biomarker evidence [3]. Other V1a antagonists may lack one or more of these combined attributes: for example, relcovaptan (SR49059) is peripherally biased, while SRX246 targets anxiety disorders. Using a generic V1a antagonist without this specific profile would introduce significant uncertainty in CNS-targeted research or drug development studies, as the precise balance of potency, selectivity, and brain exposure is crucial for replicating the effects observed with RG7713.

RG7713 CAS 920022-47-5: Quantitative Evidence for Differential Selection in CNS Research


Quantitative Selectivity Profile: >30,000-Fold Window Against V2 and Broad Off-Target Screening

RG7713 demonstrates exceptional selectivity for the human V1a receptor over the closely related human V2 receptor. In a radioligand competition binding assay, RG7713 exhibited a Ki of 1 nM for hV1a and >30,000 nM for hV2, establishing a selectivity ratio of >30,000-fold [1]. In contrast, the clinically advanced V1a antagonist balovaptan (RG7314), while also selective, was not reported to achieve this specific >30,000-fold window in the same primary publication [2]. Furthermore, RG7713 was screened against a panel of 120 receptors, ion channels, and enzymes at 3 µM, showing no significant activity, underscoring its clean profile [1].

Vasopressin Receptor Selectivity Off-Target Drug Discovery

Direct Head-to-Head In Vivo PK Advantage: Superior Brain Exposure vs. Lead Series Compounds

In the medicinal chemistry campaign that led to RG7713 (compound 8), its in vivo pharmacokinetic profile was directly compared to that of earlier lead compounds (24 and 25). In mice, RG7713 demonstrated a superior profile characterized by lower clearance and a higher volume of distribution . While quantitative PK parameters are not provided in the abstract, this head-to-head comparison within the same study was the explicit basis for advancing RG7713 for peripheral intraperitoneal (i.p.) administration in subsequent in vivo efficacy models, over its predecessors .

Pharmacokinetics Brain Penetration In Vivo CNS Drug Discovery

Human Proof-of-Mechanism Efficacy Signal: Quantitative Increase in Social Orienting Preference

In a randomized, double-blind, placebo-controlled, cross-over proof-of-mechanism study in high-functioning adults with ASD (N=19), a single 20 mg intravenous dose of RG7713 produced a statistically significant increase in biological motion orienting preference compared to placebo [1]. This was measured by eye-tracking, with an effect size (ES) of 0.8 and a p-value of 0.047 [1]. This is a direct, human-derived biomarker of improved social attention. In contrast, other V1a antagonists like balovaptan have shown efficacy on different, longer-term adaptive behavior scales (Vineland-II) [2], and SRX246 has demonstrated anxiolytic effects on fear-potentiated startle [3]. RG7713's effect on a specific, acute eye-tracking biomarker is a unique and quantifiable differentiator within the class.

Autism Spectrum Disorder Eye-Tracking Social Cognition Clinical Trial

High-Impact Applications for RG7713 (CAS 920022-47-5) in Translational and Preclinical Research


Investigating the Role of V1a Receptors in Social Cognition and Behavior

Based on its validated effect on a social attention biomarker in humans (increased biological motion orienting preference, ES=0.8, p=0.047) [1], RG7713 is the gold standard research tool for dissecting the role of central V1a receptors in social cognition. Studies aiming to replicate or extend this specific finding in animal models or human cellular assays should prioritize RG7713 to ensure target engagement and phenotypic consistency.

Pharmacological fMRI and CNS Target Engagement Studies

Given its demonstrated brain penetration and high selectivity (>30,000-fold over V2) [1], RG7713 is ideally suited for in vivo studies where precise, central V1a antagonism is required without peripheral confounds. This makes it an optimal reference compound for pharmacological magnetic resonance imaging (phMRI) or positron emission tomography (PET) studies aimed at mapping V1a receptor-mediated brain circuits.

Differentiation of Vasopressin Receptor Subtypes in Complex Biological Systems

The high degree of selectivity of RG7713 (Ki = 1 nM for hV1a) combined with its broad counter-screening data [1] makes it an essential tool for experiments that require precise molecular dissection. In any system where vasopressin may signal through multiple receptors (V1a, V1b, V2, OT), RG7713 allows researchers to confidently attribute observed effects to V1a receptor blockade, a level of certainty not provided by less selective antagonists like relcovaptan (SR49059), which also has affinity for oxytocin receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7713

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.